3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring, and a benzamide group substituted with a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-phenylphenylamine.
Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 4-phenylphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases.
Biology: It is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like tubulin, which is crucial for cell division, making it a potential anti-cancer agent.
Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-Trimethoxy-N-(4-phenoxyphenyl)benzamide
Uniqueness
3,4,5-Trimethoxy-N-(4-phenylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C22H21NO4/c1-25-19-13-17(14-20(26-2)21(19)27-3)22(24)23-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24) |
InChI Key |
AZALVVLJPJSRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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